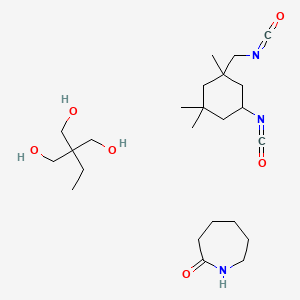
5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, a precursor with a fluorine-substituted aromatic ring and a thioamide group can undergo cyclization in the presence of a suitable catalyst to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents.
Applications De Recherche Scientifique
5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets. The compound may act by inhibiting or activating specific enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylphenyl)-4-(trifluoromethyl)-1,3-thiazole: Lacks the fluorine substitution.
5-Fluoro-2-phenyl-4-(trifluoromethyl)-1,3-thiazole: Lacks the methyl group on the phenyl ring.
5-Fluoro-2-(4-methylphenyl)-1,3-thiazole: Lacks the trifluoromethyl group.
Uniqueness
The unique combination of fluorine, methylphenyl, and trifluoromethyl groups in 5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole contributes to its distinct chemical properties and potential applications. The presence of these groups can enhance its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
70276-67-4 |
|---|---|
Formule moléculaire |
C11H7F4NS |
Poids moléculaire |
261.24 g/mol |
Nom IUPAC |
5-fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C11H7F4NS/c1-6-2-4-7(5-3-6)10-16-8(9(12)17-10)11(13,14)15/h2-5H,1H3 |
Clé InChI |
UZKJEPSKNQGCJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=C(S2)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


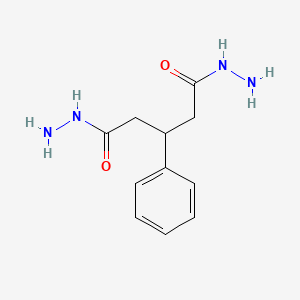
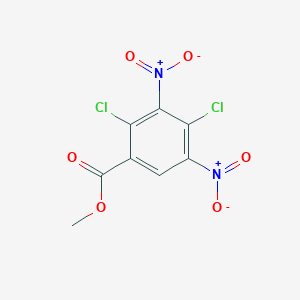

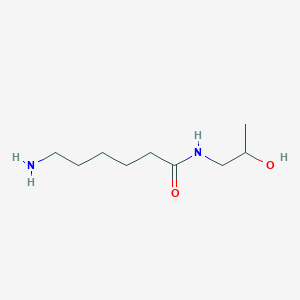
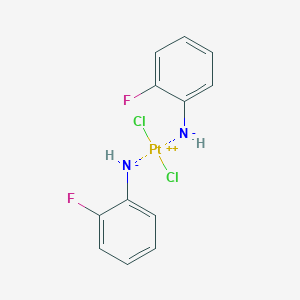

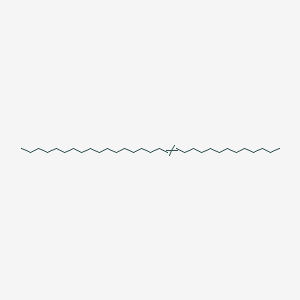

![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)

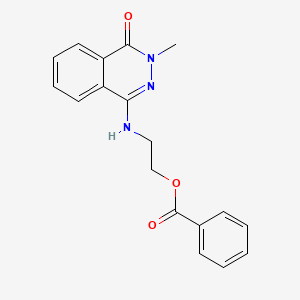
![O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14463814.png)
![1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt](/img/structure/B14463822.png)
